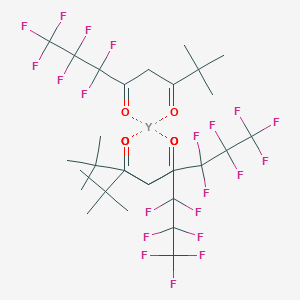
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium is a complex compound that combines the unique properties of a fluorinated diketone with the rare earth metal yttrium. This compound is known for its stability and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione typically involves the reaction of hexafluoroacetone with 2,2-dimethyl-3,5-octanedione in an organic solvent . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The process includes the careful handling of fluorinated reagents and the use of specialized equipment to maintain the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the fluorinated groups, leading to changes in the compound’s properties.
Substitution: The fluorinated groups can be substituted with other functional groups, altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium has several scientific research applications:
Chemistry: It is used as a chelating agent in the extraction of supercritical carbon dioxide.
Biology: The compound serves as a co-inducer in the production of human γ interferon.
Medicine: Its unique properties make it valuable in the synthesis of pharmaceuticals and diagnostic agents.
Mecanismo De Acción
The mechanism by which 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium exerts its effects involves its ability to form stable complexes with various metal ions. These complexes can interact with molecular targets and pathways, influencing chemical reactions and biological processes. The fluorinated groups enhance the compound’s stability and reactivity, making it effective in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Hexafluoroacetylacetone: Another fluorinated diketone with similar chelating properties.
2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone with different substituents that affect its reactivity.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A fluorinated diketone with a phenyl group, offering unique reactivity.
Uniqueness
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium stands out due to its combination of fluorinated groups and yttrium. This combination provides enhanced stability and reactivity, making it suitable for specialized applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
19186-73-3 |
|---|---|
Fórmula molecular |
C30H33F21O6Y |
Peso molecular |
977.4 g/mol |
Nombre IUPAC |
6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;yttrium |
InChI |
InChI=1S/3C10H11F7O2.Y/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; |
Clave InChI |
LFTLIMMIKWSWLA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Y] |
SMILES canónico |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















